molecular formula C19H22N4O2 B2719017 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone CAS No. 1396785-29-7

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone

Cat. No.: B2719017
CAS No.: 1396785-29-7
M. Wt: 338.411
InChI Key: GABLELGBETYKFK-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photochemical Substitution in Monoazaaromatic Compounds

A study by Castellano et al. (1975) explored the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, such as pyridine and quinoline, in methanol. This research illustrates how related structures undergo photochemical reactions, potentially shedding light on the photochemical properties and applications of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone in synthesizing new compounds or materials through similar processes (Castellano, Catteau, & Lablache-Combier, 1975).

Enzyme Active Site Configuration

Research by Xia et al. (1999) on methanol dehydrogenase from Methylophilus W3A1 revealed detailed active site configurations, providing insight into how similar compounds might interact with enzymes or serve as inhibitors or modulators in biochemical pathways (Xia et al., 1999).

Synthesis and Reactions of Heterocyclic Compounds

A study conducted by Zaki, El-Dean, and Radwan (2014) on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline compounds highlights the chemical reactivity and potential for creating diverse heterocyclic structures, which could be relevant for understanding the synthetic versatility of this compound (Zaki, El-Dean, & Radwan, 2014).

DFT Calculations and NLO Analysis

Halim and Ibrahim (2017) performed synthesis, DFT calculations, and analysis on novel heteroannulated chromones, providing a framework for understanding the electronic structure and nonlinear optical properties of related compounds. Such studies could inform the potential electronic and optical applications of this compound in materials science and molecular electronics (Halim & Ibrahim, 2017).

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-4-6-17-15(13-14)3-2-8-23(17)19(24)16-5-7-18(21-20-16)22-9-11-25-12-10-22/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABLELGBETYKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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